5-Bromo-2,4-difluorobiphenyl
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Overview
Description
5-Bromo-2,4-difluorobiphenyl: is an organic compound with the molecular formula C12H7BrF2 It is a derivative of biphenyl, where the biphenyl core is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-difluorobiphenyl typically involves the bromination and fluorination of biphenyl derivatives. One common method involves the reaction of 2,4-difluorobiphenyl with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps like bromination, purification, and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,4-difluorobiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds with the help of palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Boronic acids or esters, along with palladium catalysts and bases like potassium carbonate, are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted biphenyl derivatives can be formed.
Coupling Products: New biphenyl derivatives with extended carbon chains or functional groups can be synthesized.
Scientific Research Applications
Chemistry: 5-Bromo-2,4-difluorobiphenyl is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and ligands for catalysis .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and liquid crystals, due to its unique electronic properties .
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-difluorobiphenyl largely depends on its chemical reactivity. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the biphenyl core. In coupling reactions, the compound participates in palladium-catalyzed processes where the bromine atom is replaced by a new carbon-carbon bond .
Comparison with Similar Compounds
2,4-Difluorobiphenyl: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
5-Bromo-2-fluorobiphenyl: Contains only one fluorine atom, which may alter its electronic properties and reactivity.
Uniqueness: 5-Bromo-2,4-difluorobiphenyl is unique due to the presence of both bromine and fluorine atoms, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various chemical transformations .
Properties
IUPAC Name |
1-bromo-2,4-difluoro-5-phenylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF2/c13-10-6-9(11(14)7-12(10)15)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGRYSZEDJHBHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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